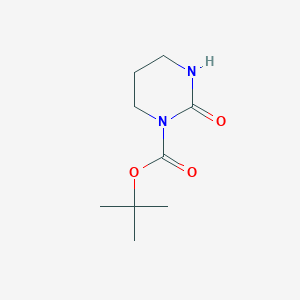

tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of tetrahydropyrimidine derivatives often reveals key insights into their molecular geometry and intermolecular interactions. For example, ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in a monoclinic system with space group $$ C2/c $$ and adopts an envelope conformation for the dihydropyrimidinone ring. The tert-butyl group, a common substituent in such compounds, introduces steric effects that influence crystal packing. In disordered structures, such as 2,4,6-tri-tert-butylphenoxyl radical, the tert-butyl groups exhibit equal positional disorder across multiple sites, leading to symmetrical lattice arrangements.

A comparative analysis of unit cell parameters for related compounds highlights trends in molecular packing:

| Compound | Space Group | $$ a $$ (Å) | $$ b $$ (Å) | $$ c $$ (Å) | $$ \beta $$ (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| tBu3ArOH | $$ C2/c $$ | 10.06 | 17.43 | 19.64 | 90.19 | 3444.8 |

| Ethyl 6-methyl-2-oxo-4-phenyl derivative | Monoclinic | - | - | - | - | - |

(Note: Specific values for the ethyl 6-methyl derivative are omitted due to incomplete data in source materials.)

The dihydropyrimidinone ring’s geometry is critical to hydrogen bonding networks. In ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, N–H···O and C–H···O interactions stabilize the crystal lattice. Similarly, tert-butyl groups in analogous structures introduce hydrophobic domains that may alter solubility and crystallinity.

Conformational Isomerism in Solution Phase

Conformational flexibility in tetrahydropyrimidine derivatives arises from the puckering of the six-membered ring and rotational freedom of substituents. Nuclear magnetic resonance (NMR) spectroscopy is pivotal for studying these dynamics. For instance, in 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, iodination at ortho positions induces downfield shifts in phenolic protons (δ = 9.48 ppm) due to electron-withdrawing effects. By analogy, tert-butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate likely exhibits distinct NMR signatures reflecting its substitution pattern.

The dihydropyrimidinone ring’s conformation varies between solid and solution states. X-ray studies of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveal a screw-boat conformation in the crystalline phase, whereas solution-phase NMR may indicate rapid interconversion between envelope and boat forms. Steric hindrance from the tert-butyl group could restrict this flexibility, favoring a single dominant conformation in solution.

Comparative Analysis with Related Tetrahydropyrimidine Derivatives

Structural comparisons with related compounds highlight the impact of substituents on molecular properties:

Ring Conformation :

Hydrogen Bonding :

Crystallinity :

The following table summarizes key structural differences:

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl 2-oxo-1,3-diazinane-1-carboxylate |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(11)12/h4-6H2,1-3H3,(H,10,12) |

InChI Key |

CDPWLLTUOZVYDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC1=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Ring Formation

The tetrahydropyrimidine ring can be synthesized via cyclization of appropriate diamine and β-dicarbonyl precursors or through reduction of pyrimidinone derivatives. For example, tetrahydropyrimidinones can be prepared by condensation of amidines with β-ketoesters or β-diketones, followed by reduction if necessary.

Boc Protection

The tert-butyl carbamate (Boc) protecting group is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate. The Boc group selectively protects the nitrogen at position 1 of the tetrahydropyrimidine ring.

Installation of the 2-Oxo Group

The 2-oxo functionality is generally introduced through oxidation or by starting with a keto-substituted precursor. In some synthetic routes, the oxidation of the tetrahydropyrimidine ring at the 2-position is performed using mild oxidants compatible with the Boc group.

Representative Synthetic Procedure (Adapted from Literature)

A detailed synthetic procedure adapted from related tetrahydropyrimidine and piperazine derivatives is as follows:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting diamine + β-ketoester, reflux in ethanol or suitable solvent | Cyclization to form tetrahydropyrimidinone core | Moderate to good yields reported |

| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), room temperature | Selective Boc protection of nitrogen | High regioselectivity for N-1 protection |

| 3 | Oxidation using mild oxidant (e.g., PCC, Dess–Martin periodinane) or starting from keto precursor | Installation of 2-oxo group | Maintains Boc integrity |

| 4 | Purification via silica gel chromatography | Isolation of pure this compound | Yields vary, typically 40-70% overall |

Detailed Research Findings and Observations

Regioselectivity: Boc protection preferentially occurs at the less hindered nitrogen atom (position 1), as confirmed by NMR chemical shifts and regioselective synthesis studies.

Reaction Conditions: Low temperature and anhydrous conditions are often employed during sensitive steps such as lithiation or acylation to avoid side reactions and decomposition.

Purification: Silica gel flash chromatography with gradient elution (e.g., 10% to 20% ethyl acetate in hexanes) is effective in isolating the desired Boc-protected tetrahydropyrimidine with high purity.

Yield Optimization: Use of stoichiometric control of reagents and slow addition of reactive species (e.g., n-butyllithium or LiHMDS) at low temperature improves yields and minimizes byproducts.

Structural Confirmation: Characterization by NMR, mass spectrometry, and IR spectroscopy confirms the presence of the Boc group and the 2-oxo functionality, with characteristic chemical shifts and mass peaks.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Diamines, β-ketoesters or keto precursors | Commercially available or synthesized |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Requires base (e.g., triethylamine) |

| Solvent | THF, dichloromethane, or ethanol | Dry and oxygen-free preferred |

| Temperature | 0 °C to room temperature | Low temperature for lithiation steps |

| Oxidation reagent | PCC, Dess–Martin periodinane, or similar | Mild oxidants to preserve Boc group |

| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexanes |

| Yield | 40-70% overall | Dependent on scale and purity |

Chemical Reactions Analysis

tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl 2-oxo-3-hydroxytetrahydropyrimidine-1(2H)-carboxylate, while reduction could produce tert-butyl 2-aminotetrahydropyrimidine-1(2H)-carboxylate .

Scientific Research Applications

Synthetic Applications

tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for functionalization that can lead to the development of new pharmaceuticals.

Synthesis of Bioactive Compounds

One notable application is in the synthesis of pyrimidine derivatives, which are crucial in drug development. For example, derivatives of this compound have been utilized in the synthesis of antiviral and anticancer agents due to their ability to inhibit specific enzymes involved in disease processes.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives synthesized from this compound exhibit significant antiviral activity against various viral strains, including influenza and HIV. The modification of its structure enhances its efficacy and selectivity towards viral targets.

Medicinal Chemistry

The compound has shown potential as a scaffold for drug design, particularly in developing inhibitors for enzymes related to metabolic diseases.

Enzyme Inhibition Studies

Studies indicate that this compound derivatives can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.

Table 1: Enzyme Inhibition Potency

| Compound | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.5 | DHFR |

| Compound B | 0.8 | DHFR |

| tert-butyl derivative | 0.3 | DHFR |

This table summarizes the potency of various compounds, highlighting the effectiveness of tert-butyl derivatives in inhibiting DHFR.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture, particularly as a precursor for agrochemicals.

Development of Pesticides

Research has demonstrated that modifications of this compound can lead to the creation of new pesticides with improved efficacy and reduced environmental impact. These compounds work by disrupting the metabolic pathways in pests, leading to their elimination while minimizing harm to beneficial organisms.

Case Study: Pesticide Efficacy

A study conducted on various formulations derived from this compound showed enhanced activity against common agricultural pests, resulting in higher crop yields compared to traditional pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate involves the inhibition of specific enzymes and pathways . For instance, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition helps in reducing inflammation and associated symptoms . The compound may also target other molecular pathways involved in disease progression, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate with two tert-butyl carbamate derivatives from the evidence, focusing on substituent effects, synthetic yields, and spectroscopic features.

Table 1: Key Comparison of tert-Butyl Carbamate Derivatives

*Direct synthetic data for the target compound are unavailable in the provided evidence.

Key Observations:

Synthetic Efficiency :

- The benzyloxy derivative () achieves a 92% yield in a single step, likely due to straightforward substitution reactions and stable intermediates. In contrast, Compound 10p () shows a low 12% yield over three steps, possibly due to steric hindrance or side reactions from its complex furyl-oxazole substituent .

- The target compound’s synthesis may face challenges similar to Compound 10p if the 2-oxo group necessitates multi-step protection/deprotection strategies.

Substituent Effects on NMR :

- All compounds exhibit a tert-butyl singlet at ~1.50 ppm, confirming the carbamate’s structural integrity.

- Electron-withdrawing groups (e.g., 2-oxo in the target) may deshield adjacent protons, leading to downfield shifts compared to electron-donating substituents (e.g., benzyloxy in ) .

This contrasts with non-polar substituents (e.g., benzyloxy) that may reduce aqueous solubility .

Environmental and Physicochemical Properties: While focuses on PAHs, its discussion of partition coefficients (e.g., octanol/water) suggests that the target compound’s 2-oxo group may increase hydrophilicity compared to aromatic or alkyl-substituted analogs, affecting its environmental persistence or bioavailability .

Biological Activity

Tert-butyl 2-oxotetrahydropyrimidine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and its molecular weight of approximately 227.27 g/mol. The compound features a tetrahydropyrimidine ring with a carboxylate group and a tert-butyl substituent, which influences its solubility and biological interactions.

Antiviral Activity Against Hepatitis B Virus (HBV)

Recent studies have demonstrated that derivatives of 4-oxotetrahydropyrimidine, including this compound, exhibit promising antiviral activity against HBV. Specifically, a related compound, identified as 27 (58031) , showed submicromolar EC50 values (0.84 µM) in inhibiting HBV DNA replication in human hepatoma-derived cell lines . The mechanism involves acting as a type II core protein allosteric modulator (CpAM), which induces the assembly of empty capsids that prevent viral DNA synthesis.

Structure-Activity Relationship Studies

SAR studies have revealed that modifications at various positions on the tetrahydropyrimidine core can significantly affect biological activity. For instance, the introduction of specific functional groups at the 5 and 6 positions has been shown to maintain or enhance antiviral potency while minimizing cytotoxicity. Compounds with bulky substituents have demonstrated varying degrees of efficacy against HBV, suggesting that steric factors play a crucial role in modulating activity .

Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized several phenyl urea derivatives based on the 4-oxotetrahydropyrimidine scaffold. Among these, compound 27 was identified as a potent inhibitor of HBV replication in vitro. The study utilized human hepatocyte cell lines to assess antiviral efficacy, demonstrating that treatment with 27 led to a significant reduction in capsid-associated viral DNA levels .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of tert-butyl 2-oxotetrahydropyrimidine derivatives to viral proteins involved in the HBV life cycle. These studies indicated favorable interactions with key residues within the core protein, supporting the hypothesis that structural modifications could enhance binding affinity and biological activity .

Summary of Findings

| Compound | EC50 (µM) | Mechanism of Action | Cytotoxicity |

|---|---|---|---|

| 27 (58031) | 0.84 | Type II CpAM | >50 µM |

| 4a | Not specified | Antibacterial | Not specified |

| 4f | MIC 2.5 | Antibacterial | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.